molecular formula C25H19Cl2NO B14643692 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol CAS No. 56501-76-9

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol

Katalognummer: B14643692
CAS-Nummer: 56501-76-9
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: IAFKMJAWWHPCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol is a complex organic compound characterized by its unique structure, which includes chlorophenyl, phenyl, and pyridyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzophenone with 2-pyridylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanone
  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethane
  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethene

Uniqueness

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

56501-76-9

Molekularformel

C25H19Cl2NO

Molekulargewicht

420.3 g/mol

IUPAC-Name

1,1-bis(4-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C25H19Cl2NO/c26-21-13-9-19(10-14-21)25(29,20-11-15-22(27)16-12-20)24(18-6-2-1-3-7-18)23-8-4-5-17-28-23/h1-17,24,29H

InChI-Schlüssel

IAFKMJAWWHPCQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.